2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(4-((3-fluorophenyl)methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C17H16F4N2O3S and its molecular weight is 404.38. The purity is usually 95%.
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Scientific Research Applications
Fluorochrome Conjugation for Immunofluorescence
4-Acetamido-4’isothiocyanato-stilbene-2,2’disulfonic acid (SITS) is a fluorochrome useful in immunofluorescence. It demonstrates an excitation maximum at 375 nm and an emission maximum at 420 nm (blue fluorescence), making it an ideal third fluorochrome for multi-color fluorescence microscopy. Conjugation requires strict pH control due to rapid pH decrease at the conjugation process's onset. It is feasible to combine SITS with FITC and TRITC conjugates, expanding immunofluorescence capabilities (Rothbarth, Olthof, & Mul, 1975).
Aldose Reductase Inhibitors with Antioxidant Activity
Substituted benzenesulfonamides, developed as aldose reductase inhibitors (ARIs), show promise for managing long-term diabetic complications. These ARIs, particularly those incorporating a 4-bromo-2-fluorobenzyl group, exhibit potent in vitro inhibitory activities at concentrations below 100 μM and have demonstrated significant antioxidant potential. This suggests their utility in mitigating oxidative stress-related damage in diabetic conditions (Alexiou & Demopoulos, 2010).
Broad Spectrum Anti-Epileptic Drug Candidate
DSP-0565, identified through optimization of 2'-fluoro-N-methyl-[1,1'-biphenyl]-2-sulfonamide, emerged as a potent, broad-spectrum anti-epileptic drug (AED) candidate. Its development focused on replacing the sulfonamide group to improve the ADME profile, including metabolic stability without reactive metabolite production. DSP-0565's anti-convulsant activity across various models, coupled with a good safety margin, underscores its potential as a clinical candidate for epilepsy treatment (Tanaka et al., 2019).
Synthesis of Sulfur(VI) Fluorides
[4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a shelf-stable, crystalline reagent, has been designed for the synthesis of sulfur(VI) fluorides. AISF's introduction facilitates the creation of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, showcasing its utility in diverse chemical synthesis applications. This development represents a significant advancement in the preparation of sulfur(VI) fluorides, highlighting the potential for new material development and chemical research (Zhou et al., 2018).
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methylsulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O3S/c18-14-3-1-2-13(8-14)10-27(25,26)23-15-6-4-12(5-7-15)9-16(24)22-11-17(19,20)21/h1-8,23H,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKVYYJERGKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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